molecular formula C18H16ClN3OS2 B11772704 N-(3-Chlorophenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide

N-(3-Chlorophenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B11772704
M. Wt: 389.9 g/mol
InChI Key: BHFIWGWATVLRNH-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide is a thienopyrimidine derivative characterized by a fused bicyclic core (tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine) linked to a thioacetamide group and a 3-chlorophenyl substituent. The compound’s synthesis typically involves nucleophilic substitution reactions, where a chloroacetamide intermediate reacts with a thiol-bearing heterocyclic precursor under reflux conditions .

Properties

Molecular Formula

C18H16ClN3OS2

Molecular Weight

389.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

InChI

InChI=1S/C18H16ClN3OS2/c19-11-4-3-5-12(8-11)22-15(23)9-24-17-16-13-6-1-2-7-14(13)25-18(16)21-10-20-17/h3-5,8,10H,1-2,6-7,9H2,(H,22,23)

InChI Key

BHFIWGWATVLRNH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

Biological Activity

N-(3-Chlorophenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H16ClN3OS2C_{18}H_{16}ClN_{3}OS_{2}, with a molecular weight of approximately 389.9 g/mol. The compound features a thieno[2,3-d]pyrimidine core that is known for its significant biological activities. The presence of a 3-chlorophenyl group and thioacetamide moiety enhances its pharmacological profile and interaction with biological targets .

Biological Activities

This compound exhibits several notable biological activities:

  • Anticancer Activity : Compounds with similar thieno[2,3-d]pyrimidine structures have been reported to inhibit specific protein kinases involved in cancer progression. The compound's unique structure may enhance its potency as an anticancer agent .
  • Anti-inflammatory Effects : Research indicates that thieno[2,3-d]pyrimidine derivatives can inhibit inflammatory mediators such as iNOS and COX-2 in RAW264.7 cells. This suggests potential applications in treating inflammatory diseases .
  • Antioxidant Properties : Some studies have demonstrated the antioxidant capacity of related compounds against oxidative stress in various biological systems .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that include the formation of the thieno-pyrimidine core followed by the introduction of the chlorophenyl and thioacetamide groups. Variations in synthesis methods can affect yield and purity .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Anticancer Studies : A study examining the effects of thieno[2,3-d]pyrimidine derivatives on cancer cell lines indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis .
  • Inflammation Models : In vitro studies showed that these compounds reduced the expression levels of inflammatory cytokines in macrophage models .

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of protein kinases involved in cancer
Anti-inflammatoryReduced iNOS and COX-2 expression
AntioxidantProtective effects against oxidative stress

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[2,3-d]pyrimidine derivatives are a well-studied class of compounds due to their bioactivity. Below is a detailed comparison of the target compound with analogs reported in the literature:

Structural Modifications and Substituent Effects

N-(4-Chlorophenyl)-2-((3-Cyano-4,6-Distyrylpyridin-2-yl)thio)acetamide (Compound 2) Structure: Features a pyridine core instead of a pyrimidine, with a 4-chlorophenyl group and styryl substituents. Synthesis: Prepared via refluxing 2-chloro-N-(4-chlorophenyl)acetamide with a pyridine derivative in ethanol, yielding 85% pale orange crystals .

N-(3-Tert-Butylisoxazol-5-yl)-5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine Structure: Replaces the thioacetamide group with an isoxazole-amine moiety. Synthesis: Chloroacetamido thiophene derivative reacted with 3-tert-butylisoxazol-5-amine in chloroform (75% yield) . Biological Activity: Demonstrated cytotoxicity against HT-29 (colorectal), MCF-7 (breast), and HepG-2 (liver) cancer cell lines, with IC₅₀ values in the micromolar range .

N,N-Dimethyl-N-(4-(Methylthio)phenyl)-5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine Structure: Incorporates a dimethylamino group and methylthio-phenyl substituent. Synthesis: Methylation of a precursor using iodomethane in DMF (70% yield) . Activity: Enhanced lipophilicity due to the methylthio group, improving membrane permeability in cellular assays .

Key Research Findings and Trends

Anticancer Potential: The 3-chlorophenyl-thioacetamide moiety in the target compound may enhance DNA intercalation or kinase inhibition, akin to other thienopyrimidines . Isoxazole derivatives showed superior cytotoxicity compared to morpholino or piperazinyl analogs, suggesting substituent bulkiness influences activity .

Synthetic Challenges :

  • Steric effects from tert-butyl or styryl groups reduce reaction yields .
  • Chloroacetamide intermediates are versatile but require precise stoichiometry to avoid byproducts .

Structure-Activity Relationship (SAR) :

  • Electron-Withdrawing Groups : The 3-chlorophenyl group enhances stability and target binding compared to electron-donating groups (e.g., methylthio) .
  • Heterocyclic Linkers : Thioacetamide bridges improve solubility relative to rigid carbohydrazides .

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